N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structure of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea features a dihydropyridine ring with a urea substituent, which may contribute to its pharmacological properties.
The compound is typically synthesized through organic reactions involving dihydropyridine derivatives. It is classified as a nitrogen-containing heterocyclic compound due to the presence of both a urea and a pyridine-like structure within its molecular framework. Dihydropyridines are often studied for their role as intermediates in the synthesis of various pharmaceuticals.
The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea can be achieved through several methods:
N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea has a molecular formula of CHNO. Its molecular structure includes:
N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea can undergo various chemical reactions:
The mechanism of action for N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea involves:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea during synthesis.
N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea has potential applications in:
The 2-oxo-1,2-dihydropyridine core serves as a pharmacophoric cornerstone in numerous bioactive molecules due to its electronic distribution and hydrogen-bonding topology. This scaffold adopts a planar conformation that facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the lactam moiety (N-H/C=O) engages in complementary hydrogen-bonding networks. For example, glycogen phosphorylase inhibitors incorporating this core demonstrate nanomolar potency by mimicking the natural substrate's transition state. Researchers designed 29 derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides, with 13 compounds inhibiting glycogen phosphorylase A (GPa) at concentrations as low as 1.92 μM. Structure-activity relationship (SAR) analysis revealed that inhibitory activity is highly sensitive to side-chain length and substitution patterns, with 3,4-dichlorobenzyl moieties enhancing potency due to hydrophobic interactions with allosteric sites [1].
Beyond metabolic disorders, this scaffold confers neuroprotective effects. Picolinamide derivatives bearing the 2-oxo-1,2-dihydropyridine structure exhibit multitarget engagement against Alzheimer’s pathology. Hybrid molecules like ASS234 (Fig. 1) inhibit monoamine oxidase (MAO-A: IC₅₀ = 5.2 ± 1.1 nM; MAO-B: IC₅₀ = 43 ± 8.0 nM) and acetylcholinesterase (AChE: IC₅₀ = 0.35 ± 0.01 μM) simultaneously, leveraging the core’s ability to anchor within catalytic sites through hydrogen bonding with residues like Trp86 and Tyr337 [5]. The core’s physicochemical properties also enhance blood-brain barrier permeability, making it invaluable for CNS-targeted therapeutics.
Table 1: Bioactive 2-Oxo-1,2-dihydropyridine Derivatives and Their Therapeutic Applications
Compound Class | Biological Target | Key Structural Features | Activity |
---|---|---|---|
Pyridin-3-yl amides | Glycogen phosphorylase A | 3,4-Dichlorobenzyl moiety | IC₅₀ = 1.92–4.40 μM |
Picolinamide hybrids | MAO-A/AChE | Propargylamine linker | MAO-A IC₅₀ = 5.2 ± 1.1 nM |
STING agonists | Stimulator of interferon genes | Bipiperidine-picolinamide | Induces IFNβ for cancer |
The synthetic versatility of this core enables rapid diversification. Electrophilic sites at C4, C5, and C6 allow regioselective functionalization, while the lactam nitrogen can be alkylated to modulate lipophilicity. For instance, anticancer agent SINCRO (68) incorporates a 6-aryl picolinamide extension to activate the STING pathway, demonstrating a 4-fold reduction in tumor volume in murine models [5]. This adaptability underscores why the 2-oxo-1,2-dihydropyridine core remains indispensable in rational drug design.
Urea linkages serve as molecular bridges that profoundly influence a compound’s bioavailability, solubility, and target affinity. Unlike amides, the urea functional group (-NH-C(=O)-NH-) contains two nitrogen atoms capable of acting as hydrogen bond donors, while the carbonyl oxygen serves as a strong acceptor. This triad enables bidentate or tridentate binding with biological targets, enhancing binding specificity and residence time. In aspartyl protease inhibitors (e.g., BACE1 for Alzheimer’s disease), urea derivatives form critical hydrogen bonds with catalytic aspartate residues, displressing water molecules from the active site and improving binding entropy [7]. The urea group in N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is strategically positioned to leverage these interactions, potentially enabling dual engagement with primary and auxiliary binding pockets.
Pharmacokinetically, urea linkages improve aqueous solubility and metabolic stability compared to ester or carbamate counterparts. The group’s high polarity facilitates solvation in biological fluids, while its resistance to esterases and amidases prolongs half-life. This is evident in substituted urea-based aspartyl protease inhibitors, where the urea moiety enhances blood-brain barrier penetration—a crucial factor for CNS therapeutics [7]. Additionally, N-alkylation (e.g., N-propyl in the title compound) fine-tunes lipophilicity to balance membrane permeability and solubility. The propyl chain provides optimal steric bulk: longer chains (e.g., butyl) may reduce solubility, while shorter chains (e.g., methyl) limit hydrophobic interactions.
Table 2: Impact of Urea Structural Features on Pharmacokinetic Parameters
Urea Modification | Hydrogen-Bond Capacity | Solubility (log S) | Metabolic Stability |
---|---|---|---|
Unsubstituted (-NHCONH₂) | 2 donors / 1 acceptor | -2.1 ± 0.3 | Moderate |
N-Monoalkylated | 1 donor / 1 acceptor | -1.8 ± 0.4 | High |
N,N-Dialkylated | 0 donors / 1 acceptor | -1.2 ± 0.5 | Very high |
The urea group also influences ADME properties through modulation of molecular weight and polar surface area (PSA). Compounds with PSA values >75 Ų often exhibit poor membrane permeability, but urea-containing molecules like the title compound (PSA ≈ 85 Ų) defy this trend due to their dynamic hydrogen-bonding capability, which facilitates transient interactions with membrane transporters. This phenomenon explains the oral bioavailability of urea-based drugs such as sorafenib and lenvatinib [7]. In N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea, the urea linkage likely enhances gastrointestinal absorption while maintaining sufficient solubility for dissolution.
This hybrid compound represents a strategic fusion of two pharmacologically validated motifs: the 2-oxo-1,2-dihydropyridine core and the N-alkyl urea linkage. The rationale for investigating this specific structure rests on three pillars:
Preliminary molecular modeling suggests the title compound adopts a conformation where the pyridinone and urea carbonyls are coplanar, creating a contiguous hydrogen-bonding surface spanning 8–10 Å. This spatial arrangement is ideal for engaging conserved residues in enzymes like glycogen phosphorylase or BACE1, positioning it as a versatile scaffold for therapeutic development across disease states.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1